(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride
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Overview
Description
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O4 and its molecular weight is 396.87. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacophore Models
The compound SR141716; 1 is utilized in the study of molecular interactions and the development of pharmacophore models for the CB1 cannabinoid receptor. It serves as an antagonist with detailed conformational analysis revealing its binding patterns and energetic stability in different forms. This research aids in understanding the steric and electrostatic interactions with the CB1 receptor, proposing potential regions within the molecule that contribute to antagonist activity (J. Shim et al., 2002).
Novel Metal-Based Chemotherapy
Research into the compound's derivatives focuses on creating novel metal-based chemotherapy agents against tropical diseases. Complexes prepared by reacting CuCl2 with derivatives highlight the potential therapeutic applications in treating diseases with metal-based compounds (M. Navarro et al., 2000).
Antimicrobial Activity
The compound's derivatives demonstrate variable antimicrobial activity against strains of bacteria and fungi. This highlights the potential for these derivatives in developing new antimicrobial agents, contributing to the field of medicinal chemistry and offering solutions for drug-resistant microbial strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Heterocyclic Compound Synthesis
In the field of organic chemistry, the compound is used in synthesizing a variety of heterocyclic compounds. These syntheses explore the reactivity of different molecules and contribute to the development of novel compounds with potential applications in various industries, including pharmaceuticals and materials science (Isamu Matsuda, Sakae Yamamoto, Yoshio Ishii, 1976).
Cytotoxic Agents
A series of derivatives were evaluated for their cytotoxic activities against cancer and normal cell lines, highlighting the compound's potential in cancer therapy. By understanding the structure-activity relationships, researchers aim to develop more effective and selective cytotoxic agents for cancer treatment (Saeed Ghasemi, Simin Sharifi, J. Shahbazi Mojarrad, 2020).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in various applications such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets depending on their structure and functional groups . For instance, some imidazole derivatives have been found to inhibit tubulin polymerization, effectively inhibiting microtubule assembly formation .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution .
Result of Action
Based on the known activities of imidazole derivatives, the effects could range from antimicrobial to anti-inflammatory, antitumor, and more .
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4.ClH/c1-20-6-5-19-18(20)22-9-7-21(8-10-22)17(23)13-11-14(24-2)16(26-4)15(12-13)25-3;/h5-6,11-12H,7-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMLOGOMOUURON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.